Regioisomeric Purity: Critical for NPBA Potency and Selectivity
The target compound is the essential building block for NPBA, a TASK-3 activator. NPBA is a more potent activator than terbinafine, the only other reported TASK-3 selective activator [1]. Using the incorrect regioisomer (e.g., 2-nitro-4-(trifluoromethyl)benzamide) would produce a different aniline intermediate, leading to a compound that is not NPBA and would likely lack the same activity profile.
| Evidence Dimension | Regioisomeric identity and biological activity of the derivative |
|---|---|
| Target Compound Data | 4-Nitro-2-(trifluoromethyl)benzamide (precursor to NPBA) |
| Comparator Or Baseline | 2-Nitro-4-(trifluoromethyl)benzamide (CAS 22227-55-0) and Terbinafine |
| Quantified Difference | NPBA shows greater potency than terbinafine. The incorrect regioisomer is not a functional equivalent for NPBA synthesis. |
| Conditions | In vitro TASK-3 channel activation assays and chemical synthesis routes. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for synthesizing the active, selective TASK-3 modulator NPBA.
- [1] Tian F, Qiu Y, Lan W, et al. A Small-Molecule Compound Selectively Activates K2P Channel TASK-3 by Acting at Two Distant Clusters of Residues. Mol Pharmacol. 2019;96(1):26-35. View Source
- [2] Chembase. 2-nitro-4-(trifluoromethyl)benzamide. CAS 22227-55-0. View Source
